

Application Note: Synthesis of 4-methyl-5-nonenone from 5-nonenone

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Compound of Interest

Compound Name: 5-Nonanone

Cat. No.: B165733

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Abstract

This application note provides a detailed protocol for the synthesis of **4-methyl-5-nonenone**, a key intermediate in various chemical syntheses, through the α -methylation of **5-nonenone**. The described methodology involves the formation of a lithium enolate from **5-nonenone** using lithium diisopropylamide (LDA), followed by quenching with methyl iodide. This process offers a reliable and efficient route to the desired α -methylated ketone. This document includes a step-by-step experimental procedure, a comprehensive table of reagents, and a visual workflow diagram to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.

Introduction

α -Methylated ketones are important structural motifs found in a variety of biologically active molecules and are valuable building blocks in organic synthesis. The introduction of a methyl group at the α -position of a ketone can significantly influence its chemical and physical properties, as well as the biological activity of downstream compounds. The synthesis of **4-methyl-5-nonenone** from **5-nonenone** is a classic example of α -alkylation, a fundamental carbon-carbon bond-forming reaction. This process typically proceeds through the formation of an enolate intermediate, which then acts as a nucleophile to attack an electrophilic methyl source.^[1] The choice of base and reaction conditions is crucial for the selective and efficient formation of the desired product. This protocol utilizes lithium diisopropylamide (LDA), a strong,

non-nucleophilic base, to quantitatively generate the kinetic enolate of **5-nonanone**, followed by methylation with methyl iodide.

Experimental Protocol

Materials:

- **5-nonanone** ($C_9H_{18}O$)
- Diisopropylamine ($C_6H_{15}N$)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Methyl iodide (CH_3I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate ($MgSO_4$)
- Argon or Nitrogen gas (for inert atmosphere)

Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Syringes and needles
- Septa
- Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
- Separatory funnel

- Rotary evaporator
- Standard glassware for extraction and purification
- Silica gel for column chromatography (optional)

Procedure:

- Preparation of LDA Solution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath. To the cooled THF, add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. After the addition is complete, stir the resulting pale yellow solution at 0 °C for 30 minutes to ensure complete formation of LDA.
- Enolate Formation: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve **5-nonanone** (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath. To this cooled solution, slowly add the freshly prepared LDA solution (1.1 equivalents) dropwise via syringe or cannula. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
- Methylation: To the enolate solution at -78 °C, add methyl iodide (1.2 equivalents) dropwise via syringe. Stir the reaction mixture at -78 °C for 2 hours. After 2 hours, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
- Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the organic product. Separate the organic layer, and wash it sequentially with water and then a saturated aqueous solution of sodium chloride (brine).
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 4-methyl-**5-nonanone**.

Data Presentation

Reagent	Formula	MW (g/mol)	Amount	Moles	Equivalents
5-Nonanone	C ₉ H ₁₈ O	142.24	1.0 g	7.03 mmol	1.0
Diisopropylamine	C ₆ H ₁₅ N	101.19	1.08 mL	7.73 mmol	1.1
n-Butyllithium (2.5 M in hexanes)	C ₄ H ₉ Li	64.06	2.95 mL	7.38 mmol	1.05
Methyl Iodide	CH ₃ I	141.94	0.53 mL	8.44 mmol	1.2
Anhydrous THF	C ₄ H ₈ O	72.11	50 mL	-	-

Expected Product:

- Product: 4-methyl-**5-nonanone**
- Formula: C₁₀H₂₀O
- Molecular Weight: 156.27 g/mol [2][3][4][5]
- CAS Number: 35900-26-6[2][3][4][5]
- Expected Yield: 75-85% (literature yields for similar reactions)
- Appearance: Colorless oil

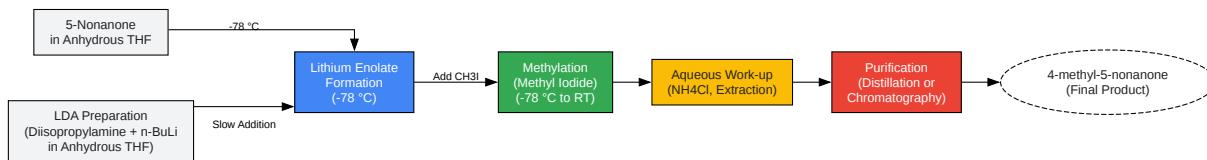
Characterization Data:

- ¹H NMR (CDCl₃): Expected signals around δ 0.8-1.0 (t, 6H, 2 x CH₃), 1.0-1.1 (d, 3H, CH₃), 1.2-1.7 (m, 8H, 4 x CH₂), 2.3-2.6 (m, 3H, CH₂CO and CHCO).
- ¹³C NMR: A ¹³C NMR spectrum is available in the PubChem database for reference.[3]
- IR (Infrared) Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) group is expected around 1710 cm⁻¹. A reference IR spectrum is available in the NIST

WebBook.[\[2\]](#)

- Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 156$. A reference mass spectrum is available in the NIST WebBook.[\[4\]](#)

Experimental Workflow Visualization



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Caption: Synthetic workflow for the preparation of 4-methyl-5-nonenone.

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